molecular formula C12H11NO2 B3290829 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile CAS No. 86824-80-8

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile

Cat. No.: B3290829
CAS No.: 86824-80-8
M. Wt: 201.22 g/mol
InChI Key: WFXHJLORJYMGHL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile (CAS: 86824-80-8) is a structurally complex chromene derivative featuring a fused oxirene (three-membered epoxide) ring, dimethyl substituents at position 2, and a nitrile group at position 5 . This article compares the target compound with its closest analogs, emphasizing structural, synthetic, and functional differences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-12(2)11-10(14-11)8-4-3-7(6-13)5-9(8)15-12/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXHJLORJYMGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves multiple steps, typically starting with the preparation of the chromene core. The synthetic route often includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Epoxide Ring: The chromene core is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Addition of the Carbonitrile Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of oxireno[2,3-c]chromenes exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess effective properties against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies have suggested that oxireno derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The exact mechanism is still under investigation but may involve antioxidant properties and the inhibition of neuroinflammation .

Organic Synthesis

  • Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that can lead to the development of novel compounds with tailored properties .
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, providing a pathway to produce enantiomerically pure compounds. This application is particularly relevant in pharmaceuticals where the chirality of a drug can significantly affect its efficacy and safety profiles .

Material Science

  • Polymer Chemistry : There is growing interest in using oxireno-based compounds in polymer science due to their potential to enhance material properties such as thermal stability and mechanical strength. Incorporating such compounds into polymer matrices could lead to the development of advanced materials with specific functionalities .
  • Nanotechnology : Research into nanomaterials has identified that oxireno derivatives can be used as building blocks for nanoscale devices or coatings due to their unique electronic properties. This application is still largely experimental but shows promise for future technological advancements .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Demonstrated cytotoxic effects on breast cancer cells
Antimicrobial Properties Effective against Gram-positive bacteria
Neuroprotective Effects Reduced oxidative stress markers in neuronal cultures
Synthetic Intermediates Facilitated the synthesis of complex heterocycles
Polymer Chemistry Enhanced thermal stability in polymer blends

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2,7-Diamino-4-aryl-4H-benzochromene-2-carbonitrile

  • Core structure : Benzochromene (chromene fused to a benzene ring).
  • Substituents: Amino groups at positions 2 and 7, aryl group at position 4, and nitrile at position 2 .
  • Key differences: The absence of an oxirene ring and the presence of amino groups enhance hydrogen-bonding capacity, which may improve solubility and bioactivity compared to the target compound.

4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile

  • Core structure : Furochromene (chromene fused to a furan ring).
  • Substituents : Methoxy groups at positions 4 and 9, ketone at position 5, and nitrile at position 6 .
  • Key differences: The furan ring provides a conjugated system distinct from the epoxide, altering electronic properties.

2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Core structure: Chromenopyridine (chromene fused to pyridine).
  • Substituents: Amino groups at positions 2 and 4, nitromethyl at position 5, and nitrile at position 3 .

Reactivity

  • Target Compound : The strained epoxide is prone to nucleophilic attack (e.g., by amines or thiols), while the nitrile group may participate in cycloaddition reactions.
  • Chromenopyridines (e.g., ): The pyridine ring enables metal coordination, useful in catalysis or metallodrug design .
  • Amino-Substituted Chromenes (): Amino groups facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Reactivity Highlights Potential Applications
Target Compound (86824-80-8) Oxireno[2,3-c]chromene 2,2-Dimethyl, 5-CN Epoxide ring-opening, nitrile cycloaddition Drug intermediates, materials
2,7-Diamino-4-aryl-4H-benzochromene-2-CN Benzochromene 2-CN, 4-aryl, 7-NH2 Hydrogen bonding, aryl π-stacking Enzyme inhibitors
4,9-Dimethoxy-furochromene-6-CN Furo[3,2-g]chromene 4,9-OCH3, 5-oxo, 6-CN Keto-enol tautomerism, furan conjugation Fluorescent probes
Chromenopyridine-3-CN () Chromeno[2,3-b]pyridine 2,4-NH2, 5-nitromethyl, 3-CN Pyridine-metal coordination, nitro reduction Anticancer agents

Biological Activity

Chemical Identity
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile is a synthetic compound with the molecular formula C12H11NO2C_{12}H_{11}NO_2 and a molecular weight of 201.22 g/mol. It is also known by its CAS number 86824-80-8. The compound belongs to a class of chemicals known for their potential biological activities, particularly in the field of cancer research.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has been shown to induce apoptosis in estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells, specifically MCF-7 and MDA-MB-231 cell lines. The compound's effectiveness is quantified through IC50 values ranging from 8.5 to 25.0 µM , indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its effects involves:

  • Triggering Apoptosis : The compound activates cellular pathways that lead to programmed cell death in cancer cells.
  • In-Silico Docking Studies : These studies suggest a high affinity of the compound for estrogen receptors α and β, providing insight into its potential as a therapeutic agent targeting hormone-responsive cancers .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds.

Compound NameIC50 (µM)Activity TypeTarget Cells
This compound8.5 - 25.0AntiproliferativeMCF-7, MDA-MB-231
Tamoxifen10 - 30AnticancerER+ Breast Cancer
Other Dimethyl-Chroman DerivativesVariesAntiproliferativeVarious Cancer Lines

Case Studies

Several case studies have documented the effects of this compound on cancer cell lines:

  • Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.
  • Evaluation in MDA-MB-231 Cells : Another study indicated that the compound inhibited cell migration and invasion capabilities, further supporting its role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for constructing the oxirenochromene-carbonitrile scaffold, and how can reaction conditions be optimized?

  • Methodological Answer : The oxirenochromene core can be synthesized via cyclocondensation or annulation reactions. For example, describes a reflux method using acetic anhydride/acetic acid with sodium acetate as a catalyst to form fused heterocycles. Optimizing reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of aldehydes or ketones (e.g., 4-cyanobenzaldehyde) can improve yields. Characterization via IR (e.g., nitrile stretch at ~2,200 cm⁻¹) and LCMS (e.g., [M]⁺ ion analysis) is critical for confirming structural integrity .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in oxirenochromene derivatives?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in the chromene ring typically appear as multiplets between δ 6.5–8.0 ppm. Substituents like methyl groups (e.g., 2,2-dimethyl) show singlets at δ 1.2–1.5 ppm .
  • ¹³C NMR : The nitrile carbon resonates at ~115–120 ppm, while carbonyl or oxireno carbons appear at 160–180 ppm .
  • IR : The –CN group exhibits a sharp peak at ~2,200 cm⁻¹, and hydroxyl or amine groups (if present) show broad peaks at 3,200–3,500 cm⁻¹ .

Q. What are the key reactivity patterns of the nitrile group in this scaffold under acidic or basic conditions?

  • Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (using H₂SO₄/H₂O), reduction to amines (via LiAlH₄), or nucleophilic addition (e.g., Grignard reagents). highlights the reduction of nitriles to aminomethyl derivatives, which is critical for functionalizing the scaffold for biological studies .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 2,2-dimethyl) influence the compound’s conformational stability and biological activity?

  • Methodological Answer : Substituents like 2,2-dimethyl groups introduce steric hindrance, stabilizing the oxireno ring and affecting intermolecular interactions. demonstrates that alkyl substituents (e.g., dimethyl vs. spirocyclohexyl) modulate receptor binding affinity—smaller groups favor antagonist activity in progesterone receptors, while bulkier groups enhance agonist properties. Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (≥100 ns trajectories) can quantify these effects .

Q. What strategies can mitigate contradictory data in SAR studies, such as conflicting bioactivity results across cell lines?

  • Methodological Answer :

  • Experimental Design : Use isogenic cell lines to control genetic variability.
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to distinguish assay-specific noise from true SAR trends.
  • Mechanistic Studies : Employ CRISPR knockouts or siRNA to validate target engagement. resolved contradictions in AKR1C3 inhibitor activity by analyzing conformational changes in both ligand and receptor via X-ray crystallography (2.37 Å resolution) and MD simulations .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–5), solubility (AlogPS), and CYP450 interactions.
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess metabolic stability.
  • Free Energy Perturbation (FEP) : Optimize binding free energy (ΔΔG) for target proteins. used retrosynthetic AI (e.g., Reaxys-based models) to prioritize synthetically accessible derivatives with favorable PK profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile
Reactant of Route 2
2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromene-5-carbonitrile

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